ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(phenylcarbamoyl)alaninate
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE is a synthetic organic compound that features fluorinated aromatic rings and a carbamoyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the fluorinated aromatic ring: This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.
Introduction of the carbamoyl group: This step might involve the reaction of an amine with a carbonyl compound under suitable conditions.
Esterification: The final step could involve esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the carbamoyl group.
Reduction: Reduction reactions might target the carbonyl group or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for its stability and potential biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with proteins or enzymes, affecting their function. The fluorinated aromatic rings could enhance binding affinity and specificity, while the carbamoyl group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3,3,3-TRIFLUORO-2-(4-CHLOROPHENYL)-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE
- ETHYL 3,3,3-TRIFLUORO-2-(4-BROMOPHENYL)-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-[(PHENYLCARBAMOYL)AMINO]PROPANOATE is unique due to the presence of both fluorinated aromatic rings and a carbamoyl group, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H16F4N2O3 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(phenylcarbamoylamino)propanoate |
InChI |
InChI=1S/C18H16F4N2O3/c1-2-27-15(25)17(18(20,21)22,12-8-10-13(19)11-9-12)24-16(26)23-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H2,23,24,26) |
InChI Key |
CACCNRXJHBKPLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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